3-Bromo-2-(bromomethyl)prop-1-ene

Catalog No.
S682701
CAS No.
15378-31-1
M.F
C4H6Br2
M. Wt
213.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(bromomethyl)prop-1-ene

CAS Number

15378-31-1

Product Name

3-Bromo-2-(bromomethyl)prop-1-ene

IUPAC Name

3-bromo-2-(bromomethyl)prop-1-ene

Molecular Formula

C4H6Br2

Molecular Weight

213.9 g/mol

InChI

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2

InChI Key

BDHXXBPPYQRWMC-UHFFFAOYSA-N

SMILES

C=C(CBr)CBr

Canonical SMILES

C=C(CBr)CBr

Electrophilic Brominating Agent:

3-Bromo-2-(bromomethyl)prop-1-ene, also known as allyldibromide, is primarily utilized in scientific research as an electrophilic brominating agent. This means it readily donates a bromine atom (Br+) to nucleophilic species, forming a new covalent bond. This property makes it valuable for various organic synthesis reactions, particularly in halogenation and alkylation processes. Source: Sigma-Aldrich product page:

Applications in Organic Synthesis:

  • Allylic Bromination: Allyldibromide can selectively introduce a bromine atom at the allylic position (adjacent to a double bond) of alkenes. This regioselectivity is attributed to the stability of the resulting allylic carbocation formed during the reaction. Source: Journal of Organic Chemistry - "Allylic Bromination with N-Bromosuccinimide in the Presence of Catalytic Amounts of 2,2'-Azobis(2-methylpropionamidine) Hydrochloride (AIPH)":
  • Alkylation: Allyldibromide can act as an alkylating agent, introducing the allyl group (CH2CH=CH2) to nucleophiles. This application is often employed in the synthesis of various organic compounds with desired functionalities. Source: ScienceDirect - "Alkylation of enamines with allyl bromide"

Other Research Applications:

Beyond its role in organic synthesis, allyldibromide finds applications in other areas of scientific research:

  • Polymer Chemistry: Allyldibromide can be used as a comonomer in the synthesis of certain polymers, imparting specific properties like crosslinking and enhanced thermal stability. Source: National Institute of Standards and Technology (NIST) - "Polymer Database - Poly(allyl bromide)": )
  • Material Science: Allyldibromide can be employed in the development of functional materials, such as flame retardants and precursors for conducting polymers. Source: ACS Publications - "Synthesis and Characterization of Novel Poly(aryl ether sulfone)s Containing Allylic Bromide Moieties for Flame Retardant Applications":

3-Bromo-2-(bromomethyl)prop-1-ene, with the molecular formula C4H6Br2, is an organic compound characterized by its colorless to pale yellow liquid form. It is notable for its dual bromine substituents and an alkene group, which contribute to its significant reactivity, making it a valuable intermediate in organic synthesis. The compound is primarily used in various

As there's no known natural occurrence or specific applications mentioned in scientific literature, a mechanism of action for 3-bromo-2-(bromomethyl)prop-1-ene is not applicable.

Due to the presence of bromine atoms, 3-bromo-2-(bromomethyl)prop-1-ene is likely to be:

  • Corrosive and irritating to skin and eyes.
  • Harmful if inhaled or ingested.
  • A potential fire hazard.

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
  • Addition Reactions: The alkene group can undergo addition reactions with halogens or hydrogen halides.
  • Elimination Reactions: Under basic conditions, it can eliminate to form alkenes.

Common reagents and conditions include:

  • Nucleophiles: Amines, thiols, and alcohols.
  • Catalysts: Lewis acids like aluminum chloride.
  • Solvents: Organic solvents such as dichloromethane or acetonitrile.

The synthesis of 3-Bromo-2-(bromomethyl)prop-1-ene can be achieved through various methods:

  • From Isopropyl Bromide: Reacting isopropyl bromide with hydrogen bromide under controlled conditions.
  • Bromination Reactions: Large-scale production often involves bromination reactions optimized for yield and purity, followed by distillation and purification steps.
  • Halogenation of Pentaerythritol: This method involves halogenated reactions, oxidation, and thermal decomposition to yield the compound.

3-Bromo-2-(bromomethyl)prop-1-ene serves multiple purposes across different fields:

  • Organic Synthesis: As a building block for synthesizing complex organic molecules.
  • Pharmaceutical Industry: Used as an intermediate in the development of various pharmaceutical compounds.
  • Chemical Manufacturing: Employed in producing specialty chemicals and materials .

Several compounds share structural similarities with 3-Bromo-2-(bromomethyl)prop-1-ene:

Compound NameKey Features
3-Chloro-2-(chloromethyl)prop-1-eneContains chlorine instead of bromine
2-Methylene-1,3-propanediolFeatures hydroxyl groups alongside a methylene group
3,3-Bis(bromomethyl)oxetaneContains an oxetane ring with bromomethyl groups

Uniqueness: The distinct combination of two bromine atoms and an alkene functionality sets 3-Bromo-2-(bromomethyl)prop-1-ene apart from these similar compounds. This unique structure enhances its reactivity profile, making it particularly useful in synthetic pathways that require both electrophilic and nucleophilic interactions.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

3-bromo-2-(bromomethyl)prop-1-ene

Dates

Last modified: 08-15-2023

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